molecular formula C5H4N4S3 B103327 7,9-dihydro-3H-purine-2,6,8-trithione CAS No. 15986-33-1

7,9-dihydro-3H-purine-2,6,8-trithione

Cat. No.: B103327
CAS No.: 15986-33-1
M. Wt: 216.3 g/mol
InChI Key: ITERHBFDXIEMFW-UHFFFAOYSA-N
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Description

7,9-Dihydro-3H-purine-2,6,8-trione, systematically named uric acid (UA), is a heterocyclic nitrogenous compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . It is the end product of purine nucleotide catabolism in humans and other primates, formed via the enzymatic oxidation of xanthine by xanthine oxidase . Structurally, uric acid features a purine backbone with three ketone groups at positions 2, 6, and 8 (Figure 1).

Uric acid plays dual roles in physiology:

  • Antioxidant: Acts as a scavenger of reactive oxygen species (ROS), particularly in respiratory contexts like asthma exacerbations .
  • Pathological agent: Elevated serum uric acid (SUA) is linked to gout, kidney stones, and metabolic syndromes .

Properties

CAS No.

15986-33-1

Molecular Formula

C5H4N4S3

Molecular Weight

216.3 g/mol

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trithione

InChI

InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)

InChI Key

ITERHBFDXIEMFW-UHFFFAOYSA-N

SMILES

C12=C(NC(=S)N1)NC(=S)NC2=S

Isomeric SMILES

C12=C(N=C(N1)S)N=C(N=C2S)S

Canonical SMILES

C12=C(NC(=S)N1)NC(=S)NC2=S

Other CAS No.

15986-33-1

Pictograms

Irritant

Synonyms

7,9-dihydro-3H-purine-2,6,8-trithione

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .

Comparison with Similar Compounds

Key Observations :

  • Methyl substitutions increase molecular weight and hydrophobicity, altering solubility. For example, 1,3,7-trimethyluric acid is less water-soluble than uric acid due to added methyl groups .
  • Substitutions at the 3-position (e.g., 3,7-dimethyl derivative) enhance stability against enzymatic degradation .

Market Trends :

  • Uric acid dominates due to diagnostic and industrial demand .
  • Methylated derivatives are priced higher due to synthetic complexity and low-volume production .

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